![molecular formula C4H4Te B1218086 Tellurophene CAS No. 288-08-4](/img/structure/B1218086.png)
Tellurophene
Overview
Description
Tellurophene is a heterocyclic compound that contains a tellurium atom within a five-membered aromatic ring. It is the tellurium analogue of thiophene and selenophene. The chemical formula for this compound is C₄H₄Te, and it has a molar mass of 179.68 g·mol⁻¹ . This compound has gained significant interest due to its unique properties, such as narrow band gaps, low LUMO levels, high charge carrier mobilities, and the redox capability of tellurium .
Synthetic Routes and Reaction Conditions:
- The first preparation of this compound was reported in 1961 by Braye et al., who synthesized tetraphenylthis compound by reacting 1,4-dilithiotetraphenylbutadiene with tellurium tetrachloride .
- Another method involves the reaction of sodium telluride with diacetylene in methanol at 20°C, which can be generalized to prepare 2,5-derivatives of this compound by selecting suitably-substituted diacetylene precursors .
- The cyclization of 1,3-diyne with sodium telluride and zirconacyclopentadiene transfer to tellurium dichloride are also notable methods .
Industrial Production Methods:
- Industrial production methods for this compound are not extensively documented. the methods mentioned above can be adapted for larger-scale synthesis with appropriate modifications to reaction conditions and purification processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form telluroxides and tellurones.
Substitution: this compound can participate in substitution reactions, such as halogenation.
Cyclization: this compound can undergo ring-expansion reactions to form telluropyrans.
Common Reagents and Conditions:
- Oxidizing agents like mCPBA and Oxone are commonly used for oxidation reactions .
- Transition metal catalysts, such as platinum dichloride, are used in cyclization reactions .
Major Products:
Mechanism of Action
Target of Action
Tellurophenes are the tellurium analogues of thiophenes and selenophenes . The primary targets of tellurophenes are the biochemical pathways where they can replace sulfur (S) atoms in thiophenes or selenium (Se) atoms, dramatically changing the electronic properties of these compounds .
Mode of Action
Tellurophenes exhibit unique redox behavior. The tellurium center in oxidized 2,5-diphenyltellurophene is highly electron-deficient and easily yields coordinated structures . This coordination appears to trap the positive charge on the tellurium center rather than delocalizing it over the π-system . When no coordinating counter ion is present, oxidation is delocalized over the entire π-system .
Biochemical Pathways
Tellurophenes have been shown to undergo a unique ring-expansion cyclization towards neutral telluropyran derivatives from the corresponding this compound compounds . The mechanisms of both the ring-opening and the ring-expansion reactions have been proposed and the pathways are verified by density functional theory calculations .
Pharmacokinetics
The physical properties of tellurophenes, such as their high molar mass and their ability to form stable structures , suggest that these factors could influence their bioavailability and pharmacokinetic behavior.
Result of Action
The result of this compound’s action is largely dependent on its redox behavior and its interaction with its targets. For instance, this compound polymers have been shown to have a higher hole mobility than lighter analogs, presumably due to the high HOMO energy, as well as the increased polarizability of the heavy Te atoms .
Action Environment
The action of tellurophenes can be influenced by environmental factors. For example, the synthesis of tellurophenes requires careful control of conditions to exclude oxygen and moisture from the reaction vessel . Additionally, the oxidation of tellurophenes can be influenced by the presence or absence of coordinating counter ions .
Biochemical Analysis
Biochemical Properties
Tellurophene plays a crucial role in biochemical reactions, particularly in redox processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound-containing compounds have been shown to coordinate with solvent molecules and anions, indicating that the tellurium center in oxidized this compound is highly electron-deficient . This coordination can trap the positive charge on the tellurium center, affecting its reactivity and interaction with other biomolecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound-containing polymers exhibit higher hole mobility, which can impact cellular functions related to electron transport and energy metabolism . Additionally, the incorporation of this compound into cellular systems can alter gene expression patterns, potentially leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The tellurium center in this compound can form coordinated structures with nucleophilic halides and other molecules, influencing its redox behavior and reactivity . These interactions can modulate the activity of enzymes and other proteins, leading to downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to be stable under certain conditions, but its reactivity can be influenced by factors such as temperature and the presence of coordinating molecules . Long-term studies have shown that this compound can have sustained effects on cellular function, although its stability and degradation products need to be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects on cellular processes, while at high doses, it can lead to toxic or adverse effects. Studies have shown that there are threshold effects for this compound, with higher doses potentially causing oxidative stress and damage to cellular components .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, particularly in redox reactions. The tellurium center in this compound can undergo oxidation and reduction, affecting its interaction with other metabolic intermediates and enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of this compound, affecting its activity and function. Studies have shown that this compound can be localized to specific cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors can direct this compound to specific compartments or organelles, where it can interact with other biomolecules and exert its effects. The localization of this compound within cells is crucial for its activity and function, as it determines the specific biochemical pathways it can influence .
Scientific Research Applications
Medicinal Chemistry
Photodynamic Therapy (PDT)
Tellurophene has been incorporated into boron-dipyrromethene (BODIPY) dyes to enhance their efficacy as photosensitizers in photodynamic therapy. A study demonstrated that this compound-appended BODIPY exhibited high phototoxicity against HeLa tumor spheroids, making it a promising candidate for cancer treatment. The compound generates singlet oxygen upon irradiation, which effectively induces apoptosis in cancer cells . Additionally, the presence of this compound allows for detection via mass cytometry, facilitating theranostic applications—combining therapeutic and diagnostic capabilities .
Bioorthogonal Reactions
this compound derivatives participate in oxidation-controlled strain-promoted cycloaddition reactions (OSTAC), which are valuable for bioorthogonal labeling of proteins. This method allows for rapid and selective conjugation of this compound-containing proteins in complex mixtures, enabling detailed proteomic analyses . The OSTAC reaction has shown promise for developing this compound-based probes for various biological processes, enhancing the toolkit available for chemical biology applications.
Chemical Biology
Protein Labeling
The ability of this compound to undergo selective cycloaddition reactions makes it a powerful tool for protein labeling. In particular, oxidized this compound can engage in cycloaddition with strained alkynes, facilitating the capture and analysis of nascent proteins within cellular environments. This capability is crucial for studying protein dynamics and interactions in living systems .
Chalcogen Bonding
Tellurophenes have demonstrated strong chalcogen bonding interactions with halides such as chloride and bromide. These interactions can be harnessed for designing sensors or receptors that selectively bind anions, potentially leading to applications in environmental monitoring or biological sensing .
Materials Science
Optoelectronic Applications
The unique electronic properties of tellurophenes make them suitable candidates for optoelectronic materials. Research indicates that modifying the electronic environment around the this compound core can significantly alter its optical properties, including solvatochromism—where the emission maxima shift with solvent polarity. This tunability is advantageous for developing materials for organic light-emitting diodes (OLEDs) and other electronic devices .
Synthesis of Functional Materials
Recent advancements have showcased methods to synthesize various functionalized tellurophenes through metal-catalyzed cross-coupling reactions and cyclization techniques. These synthetic strategies enable the development of new materials with tailored properties for specific applications in nanotechnology and catalysis .
Case Studies
Comparison with Similar Compounds
- Thiophene
- Selenophene
- Furan
Tellurophene’s unique properties, such as its high charge carrier mobility and redox capability, make it a valuable compound for various applications in materials science and organic electronics.
Biological Activity
Tellurophene, a tellurium-containing heterocyclic compound, has garnered significant interest in recent years due to its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and potential therapeutic applications.
This compound is structurally similar to thiophene and selenophene, featuring a five-membered aromatic ring with tellurium as the heteroatom. Its unique redox properties arise from the presence of tellurium, which can exist in multiple oxidation states, influencing its reactivity and interactions with other molecules.
1. Redox Chemistry
Tellurophenes exhibit distinct redox behavior that can be exploited in biological contexts. Studies have shown that tellurophenes can coordinate with solvent molecules and nucleophiles, leading to the formation of stable complexes. This coordination can trap positive charges on the tellurium center, affecting the compound's reactivity and potential for biological interactions . The ability to undergo oxidation-reduction reactions makes tellurophenes attractive candidates for further research in medicinal chemistry.
2. Bioorthogonal Reactivity
Recent studies highlight the bioorthogonal reactivity of tellurophenes, allowing them to tag biological molecules without disrupting cellular functions. For example, this compound derivatives have been successfully used to label proteins for tracking in vivo cellular activities using mass cytometry . This property opens avenues for drug delivery systems and imaging agents in biological research.
Inhibition of Histone Demethylases
A significant study investigated the biological activity of benzo[b]this compound derivatives as inhibitors of histone demethylase KDM4. The results indicated that compounds containing the this compound structure significantly inhibited KDM4 activity, leading to increased levels of H3K9me3, a marker associated with gene repression . This suggests potential applications in epigenetic regulation and cancer therapy.
Oxidation-Controlled Reactions
Another notable research focused on oxidation-controlled reactions involving tellurophenes. It was demonstrated that mild oxidation could convert this compound into reactive species capable of undergoing cycloaddition reactions rapidly . This finding underlines the versatility of tellurophenes in synthetic biology and material science.
Data Tables
Property | This compound | Thiophene | Selenophene |
---|---|---|---|
Heteroatom | Tellurium | Sulfur | Selenium |
Redox States | +2, +4 | +4 | +4 |
Biological Activity | Inhibits KDM4 | Antimicrobial properties | Antioxidant activity |
Applications | Drug delivery, imaging | Organic electronics | Photovoltaics |
Properties
IUPAC Name |
tellurophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Te/c1-2-4-5-3-1/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULWUZJYDBGXMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[Te]C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Te | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89231-10-7 | |
Record name | Tellurophene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89231-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80182979 | |
Record name | Tellurophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288-08-4 | |
Record name | Tellurophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tellurophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tellurophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tellurophene?
A1: this compound, a five-membered heterocyclic compound analogous to furan, thiophene, and selenophene, possesses the molecular formula C4H4Te and a molecular weight of 183.68 g/mol. []
Q2: How does the tellurium atom influence the spectroscopic properties of this compound compared to its lighter chalcogen counterparts?
A2: The presence of tellurium, with its larger size and greater polarizability compared to sulfur and selenium, leads to a narrower HOMO-LUMO gap in this compound derivatives. [] This results in a red-shift in both absorption and emission spectra. [, ] For instance, poly(3-alkylthis compound)s exhibit absorption onsets extending into the near-infrared region, contrasting with the visible region absorption of their thiophene counterparts. []
Q3: How does tellurium impact the aromaticity of this compound compared to other heterocycles like thiophene and selenophene?
A3: While this compound exhibits aromaticity, the presence of tellurium, a heavier atom with more diffuse orbitals, leads to weaker π-orbital overlap compared to thiophene and selenophene. [] This influences its reactivity and physicochemical properties.
Q4: How does the tellurium center in this compound react with halogens, and what are the implications of this reactivity?
A4: this compound readily undergoes oxidative addition with halogens like bromine and chlorine, forming dihalogenated this compound adducts. [, , ] This reversible process significantly alters the optoelectronic properties of the molecule, particularly the absorption spectrum, which shifts to lower energies. [] This reversible halogenation presents opportunities for applications in sensing and catalysis. [, ]
Q5: Can this compound undergo photoreductive elimination reactions, and what are the potential applications?
A5: Yes, tellurophenes, particularly those with extended π-conjugation like 2,5-bis[5-(N,N'-dihexylisoindigo)]this compound (1), can undergo photoreductive elimination. [] Upon irradiation with visible light, the dihalogenated this compound adducts can eliminate halogen atoms, reverting to the original this compound. [] This light-driven process holds potential for applications in photocatalysis and controlled release.
Q6: How does the presence of this compound impact the reactivity of surrounding functional groups?
A6: The tellurium atom in this compound can influence the reactivity of neighboring groups. For example, in a study involving this compound-containing π-conjugated polymers, it was observed that tellurium atoms in the this compound rings could be selectively exchanged for lithium atoms. [] This Te-Li exchange reaction paved the way for synthesizing diverse functionalized π-conjugated polymers.
Q7: What is a tellura-Baeyer–Villiger oxidation and how does it apply to this compound?
A7: The tellura-Baeyer–Villiger oxidation is a novel reaction discovered by oxidizing an electron-rich polycycle containing a this compound unit with mCPBA or Oxone. [] This reaction leads to the insertion of an oxygen atom into the Te-C bond of the this compound, forming a chiral tellurinate lactone. [] This reaction highlights the unique reactivity of this compound compared to other chalcogenophenes.
Q8: What are the advantages of incorporating this compound units into conjugated polymers?
A8: this compound's incorporation into conjugated polymers offers several advantages. Primarily, it enables the fine-tuning of the polymer's electronic properties, specifically the band gap, leading to materials with absorption and emission profiles extending into the near-infrared region. [, , , ] This is crucial for applications like organic photovoltaics and near-infrared sensors.
Q9: How does tellurium impact the performance of this compound-based materials in organic field-effect transistors (OFETs)?
A9: Tellurium's incorporation in OFETs leads to enhanced charge carrier mobilities compared to their thiophene-based counterparts. [] This is attributed to the larger and more diffuse orbitals of tellurium, facilitating charge transport. Notably, a this compound-containing polymer, P(SSe)b(STe), exhibited a hole mobility of 1.4 × 10−2 cm2 V−1 s−1, among the highest for this compound-based polychalcogenophenes. []
Q10: What are the potential applications of this compound-based materials in biomedical fields?
A10: Research suggests that this compound derivatives are promising for applications in mass cytometry. [] Their stability in aqueous and organic solutions, along with minimal toxicity, makes them ideal for developing mass tags for analyzing cell populations. [] Furthermore, this compound-based nanoparticles demonstrate potential as theranostic agents for cancer treatment. [] Their ability to generate reactive oxygen species and convert light to heat enables both photodynamic and photothermal therapies guided by photoacoustic imaging. []
Q11: How has computational chemistry been employed to understand the properties of this compound and its derivatives?
A11: Density functional theory (DFT) calculations have proven invaluable in elucidating the electronic structure, optical properties, and reactivity of tellurophenes. [, , , ] For instance, DFT studies on this compound-containing polymers have provided insights into how the tellurium atom influences the band gap and energy levels of these materials, providing valuable information for designing new polymers with targeted properties. []
Q12: What is the impact of substituent effects on the properties of this compound derivatives?
A12: Introducing electron-withdrawing or electron-donating substituents onto the this compound ring significantly impacts its electronic and optical properties. For example, incorporating electron-withdrawing groups generally lowers both the HOMO and LUMO energy levels, leading to a red-shift in absorption and emission spectra. [, ] Conversely, electron-donating groups tend to have the opposite effect. These structure-activity relationships are crucial for tailoring this compound-based materials for specific applications.
Q13: How does the position of the this compound unit in a larger molecule affect its properties and reactivity?
A13: The position of this compound within a molecule significantly impacts its properties. For instance, in a study investigating ditelluraporphodimethene, it was found that metalation with platinum or rhodium selectively occurred at the this compound ring conjugated to two sp2 meso-carbon atoms. [] This regioselectivity highlights the importance of positional considerations when designing and synthesizing this compound-containing compounds.
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